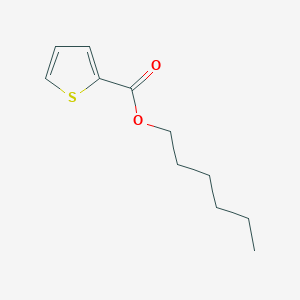
Hexyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-thiophenecarboxylate is an organic compound with the molecular formula C11H16O2S . It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings . This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its stability and aromatic properties .
Vorbereitungsmethoden
Hexyl 2-thiophenecarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2-thiophenecarboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Hexyl 2-thiophenecarboxylate, like other esters, undergoes hydrolysis reactions. In acidic conditions, it hydrolyzes to form 2-thiophenecarboxylic acid and hexanol . Under basic conditions, it forms the corresponding carboxylate salt and hexanol . Additionally, it can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles .
Wissenschaftliche Forschungsanwendungen
Hexyl 2-thiophenecarboxylate has various applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their antimicrobial and anti-inflammatory properties . This compound is also explored in the development of materials for electronic and optoelectronic applications due to the conductive properties of the thiophene ring .
Wirkmechanismus
The mechanism of action of hexyl 2-thiophenecarboxylate in biological systems involves its interaction with cellular membranes. The hydrophobic hexyl chain facilitates its insertion into lipid bilayers, while the thiophene ring can interact with various biomolecules . This dual interaction can disrupt membrane integrity and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexyl 2-thiophenecarboxylate can be compared with other thiophene-based esters such as methyl 2-thiophenecarboxylate and ethyl 2-thiophenecarboxylate . While all these compounds share the thiophene ring, the length and structure of the alkyl chain influence their physical properties and reactivity. This compound, with its longer hexyl chain, is more hydrophobic and may have different solubility and interaction profiles compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
91968-83-1 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
hexyl thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-5-8-13-11(12)10-7-6-9-14-10/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
PJYCYAKGVCZVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)
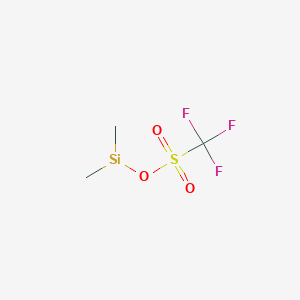


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
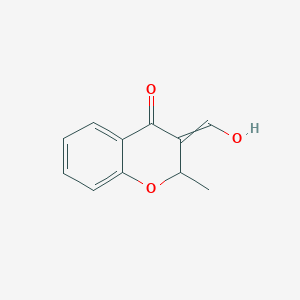
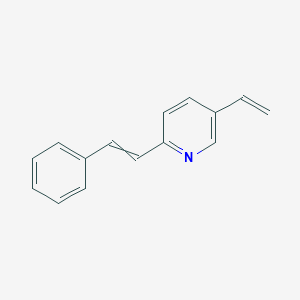
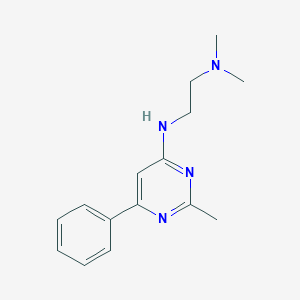
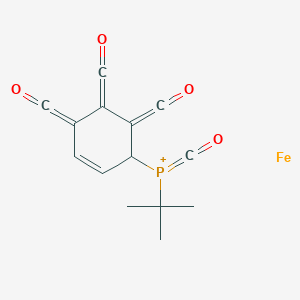
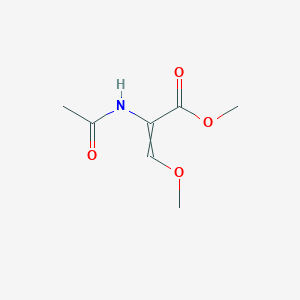

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
